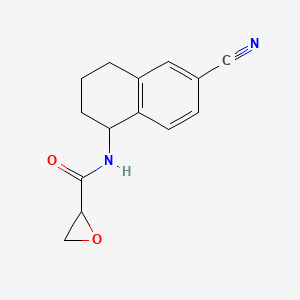

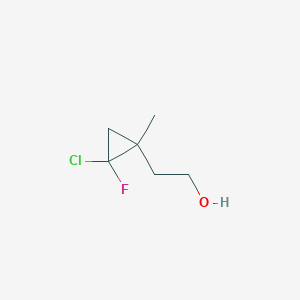

![molecular formula C25H17FN4O4S B2501307 6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1112028-42-8](/img/structure/B2501307.png)

6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of interest due to their potential biological activities. In the first study, an efficient route was reported for the synthesis of a novel quinazolinone compound, specifically 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one . The compound was prepared through a sulfur arylation reaction. This method of synthesis indicates a potential for creating a variety of quinazolinone derivatives by altering the substituents on the quinazolinone nucleus.

Molecular Structure Analysis

The molecular structure of the synthesized quinazolinone was determined using single-crystal X-ray diffraction. The crystal structure revealed a monoclinic system with a space group P21/c. The unit cell parameters were a = 12.7137(7) Å, b = 7.5018(4) Å, c = 17.1209(9) Å, and β = 11.0042(15)°, with a volume of 1524.42 ų. The structure was refined to R = 0.0374 and wR = 0.1040, indicating a high level of precision in the crystallographic analysis. The non-hydrogen atoms were refined anisotropically, and the hydrogen atoms were placed theoretically .

Chemical Reactions Analysis

The antibacterial evaluation of the synthesized quinazolinone compound showed activity against some bacterial strains, suggesting that the compound's structure could be conducive to antibacterial properties. This is consistent with the known activities of quinazolinone derivatives, which often exhibit a range of biological activities, including antibacterial effects .

Physical and Chemical Properties Analysis

The Raman analysis provided further insight into the physical properties of the compound, complementing the structural analysis. The empirical formula was determined to be C18H17ClN2O. Additionally, the Hirshfeld surface and fingerprint plots were obtained, which are useful for understanding intermolecular interactions and crystal packing. The electrostatic potential surface (ESP) was derived using density functional theory, which can be used to predict reactivity and sites of interaction for the molecule .

In another study, a series of quinolinone derivatives with oxadiazole rings were synthesized, indicating the versatility of the quinazolinone scaffold for incorporating various heterocyclic systems. These compounds were synthesized by reacting fluoroquinolones with acid hydrazides in phosphorous oxychloride. The antiproliferative activities of these compounds were evaluated against human lung tumor cell lines, with one derivative showing significant activity with an IC50 of 9.0 µg/mL . This suggests that modifications to the quinazolinone core can lead to compounds with potential anticancer properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Various derivatives of thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones have been synthesized, including those with structural similarities to 6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one. These compounds have been characterized by elemental and spectral analysis (Kaur, Saxena, & Kumar, 2010).

Antitumor Activity

- Fluoroquinolone derivatives, including structures similar to the compound , have been synthesized and evaluated for their antitumor activity. These studies found that the compounds displayed significant antitumor properties (Guoqianga, 2012).

Antimicrobial Activity

- Research has focused on the synthesis of derivatives related to this compound and their antimicrobial efficacy. Studies have found that certain derivatives exhibit potent antimicrobial properties, indicating potential applications in treating bacterial infections (Raval, Desai, & Desai, 2012).

Antibacterial and Antifungal Activity

- Studies on the synthesis of new derivatives and their evaluation for antibacterial and antifungal activities have been conducted. These studies indicate that certain derivatives exhibit significant activity against various bacterial and fungal strains (Desai & Desai, 2005).

Analgesic and Anti-inflammatory Activities

- Research has been conducted on derivatives linked with quinazolin-4-one moiety for their analgesic and anti-inflammatory activities. Some derivatives have shown potent effects, suggesting potential applications in pain and inflammation management (Dewangan et al., 2016).

Eigenschaften

IUPAC Name |

6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methylphenyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17FN4O4S/c1-14-3-2-4-17(9-14)30-24(31)18-10-20-21(33-13-32-20)11-19(18)27-25(30)35-12-22-28-23(29-34-22)15-5-7-16(26)8-6-15/h2-11H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGUVZCJFHTIJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=C(C=C6)F)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

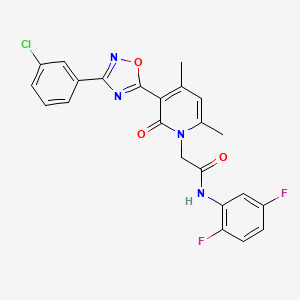

![3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2501227.png)

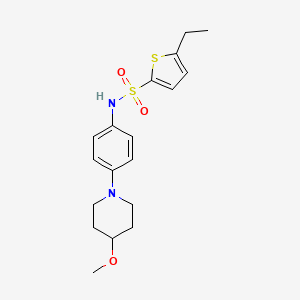

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2501233.png)

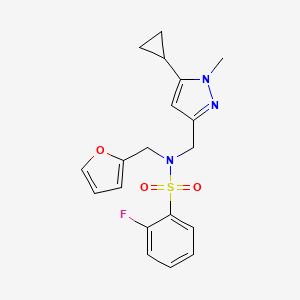

![1-(Propan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2501237.png)

![Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate](/img/structure/B2501238.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2501241.png)

![1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2501243.png)

![Tert-butyl N-[[(2S,4R)-4-(trifluoromethyl)piperidin-2-yl]methyl]carbamate](/img/structure/B2501244.png)

![3-(2-chloro-6-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2501247.png)